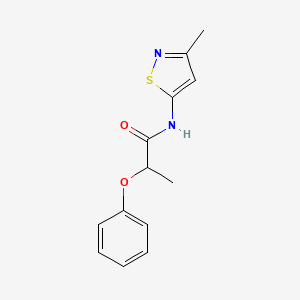

N-(3-methylisothiazol-5-yl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

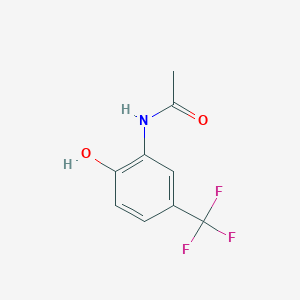

“N-(3-methylisothiazol-5-yl)-2-phenoxypropanamide” is a chemical compound that likely contains an isothiazole ring, which is a five-membered heterocyclic ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The isothiazole ring is substituted with a methyl group at the 3-position and a phenoxypropanamide group at the 2-position.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isothiazole ring, a phenyl ring, and a propanamide group. The isothiazole and phenyl rings are likely to contribute to the compound’s aromaticity, while the propanamide group could participate in hydrogen bonding.Chemical Reactions Analysis

Isothiazole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The specific reactions that “N-(3-methylisothiazol-5-yl)-2-phenoxypropanamide” might undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isothiazole and phenyl rings could contribute to its lipophilicity, while the propanamide group could enhance its solubility in polar solvents .Scientific Research Applications

Synthesis and Photo-Physical Characteristics

Research in the field of fluorescence has led to the development of compounds with excited state intra-molecular proton transfer (ESIPT) pathways, demonstrating single absorption and dual emission characteristics. These fluorescent compounds, including derivatives of benzimidazole, benzoxazole, and benzothiazole, are characterized by FT-IR, NMR, and Mass spectral analysis, revealing their thermal stability and potential applications in materials science and sensor technology (Padalkar et al., 2011).

Chemoselective Reactions and Synthesis

The chemoselective reactions of certain propanamide derivatives have been studied for the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines, demonstrating the potential for creating bioactive molecules with specific chirality. This work underscores the importance of selective synthesis techniques in developing pharmaceuticals and fine chemicals (Hajji et al., 2002).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of new derivatives, including those of benzimidazole, benzoxazole, and benzothiazole, have been investigated. These studies involve the synthesis of derivatives starting from specific aldehydes and aminophenols, evaluating their activities against various strains. Such research highlights the potential of these compounds in developing new antimicrobial agents (Padalkar et al., 2016).

Synthesis of Functionalized Amino Acid Derivatives

The design and synthesis of functionalized amino acid derivatives have been explored for their potential in anticancer therapy. Compounds showing significant cytotoxicity against cancer cell lines represent a promising avenue for the development of new anticancer agents, illustrating the intersection of organic synthesis and pharmacology (Kumar et al., 2009).

Extended Applicability in Material Science

The development of color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives exemplifies the innovative applications of chemical compounds in material science. These materials' ability to switch color in response to pH changes opens up possibilities in sensor technology and materials engineering (Fleischmann et al., 2012).

Safety And Hazards

properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-8-12(18-15-9)14-13(16)10(2)17-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQWLCFJDBDSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C(C)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylisothiazol-5-yl)-2-phenoxypropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2431122.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)

![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2431137.png)

![N-butyl-4-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2431141.png)